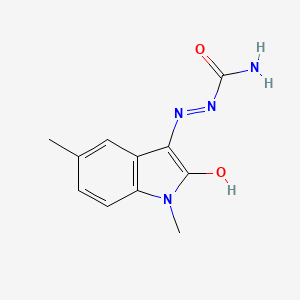![molecular formula C14H16FNO B5681377 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as FDPAC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FDPAC is a member of the cyclohexenone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of various oncogenes. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and reduce tissue damage. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of this compound-based therapies for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the specific molecular targets and mechanisms of action of this compound, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 3-fluoroaniline with cyclohex-2-enone in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization to form the cyclohexenone ring.
科学的研究の応用
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are responsible for the symptoms of inflammation. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
特性
IUPAC Name |
3-(3-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAATMCMRBDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)
![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)


![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)


![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)